molecular formula C7H6N4OS B1450773 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one CAS No. 98550-19-7

6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one

Cat. No. B1450773
CAS RN: 98550-19-7
M. Wt: 194.22 g/mol
InChI Key: AVUWNHRPNQVSOI-UHFFFAOYSA-N
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Description

6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one is a chemical compound with a variety of research applications . Its IUPAC name is 6-(methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one .


Molecular Structure Analysis

The molecular weight of 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one is 194.22 . It contains a total of 20 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 amidine derivative, 1 secondary amine (aromatic), 1 sulfide, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one include a molecular weight of 194.22, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . It has a boiling point of 425.4±37.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, including those related to 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one, have been synthesized in high yields using a novel, efficient process under microwave-assisted conditions, demonstrating the potential for rapid and efficient production of these compounds (Dabiri et al., 2007).
  • Another study reports the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, indicating the biological significance of these compounds, especially their potential chemotherapeutic use (Snieckus & Guimarães, 2014).
  • The synthesis of novel pyrimido[4,5‐b]quinolin‐4‐ones with potential antitumor activity has been explored. Some compounds showed remarkable activity against cancer cell lines, highlighting the therapeutic potential of these derivatives (Insuasty et al., 2013).

Biological and Pharmacological Applications

  • A study on the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives reveals their potential in creating compounds with significant biological activities (Prajapati & Thakur, 2005).
  • Research on the synthesis of 2,4-substituted pyrido[4,3-d]pyrimidin-5(6H)-ones indicates the possibility of creating diverse compounds with potential biological applications (Tian et al., 2019).
  • Studies on antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines demonstrate the potential of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Synthesis Techniques and Optimization

  • Research on one-pot synthesis techniques and the use of Brønsted-acidic ionic liquid as a catalyst for the production of pyrido[2,3-d]pyrimidine derivatives offers insights into more efficient and environmentally friendly synthesis methods (Nia et al., 2013).

Future Directions

The diverse biological efficacy of pyrimidopyrimidine compounds has been extensively tested on a large scale . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

2-methylsulfanyl-7H-pyrimido[5,4-d]pyrimidin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)6(12)10-3-9-4/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUWNHRPNQVSOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325677
Record name 6-(Methylsulfanyl)pyrimido[5,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one

CAS RN

98550-19-7
Record name 6-(Methylsulfanyl)pyrimido[5,4-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30325677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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